2-Morpholinophenol

Descripción general

Descripción

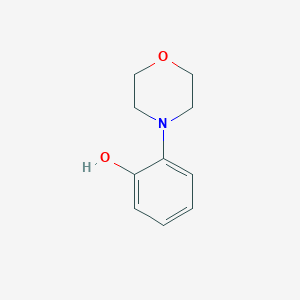

2-Morpholinophenol, also known as 2-(4-Morpholino)phenol, is a chemical compound with the molecular formula C10H13NO2. It is characterized by the presence of a morpholine ring attached to a phenol group. This compound is widely used in various fields of research and industry due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Morpholinophenol can be synthesized through several methods. One common method involves the reaction of 4-(2-methoxyphenyl)morpholine with boron tribromide in dichloromethane at 0°C. The mixture is stirred for 2 hours at 0°C, followed by the addition of the mixture to ice-water and extraction with dichloromethane. The organic layers are then washed with brine, dried over sodium sulfate, and concentrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholinophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated phenols

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Morpholinophenol serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it particularly valuable in drug discovery, especially for conditions such as cancer and neurological disorders.

- Case Study: A study highlighted the compound's role in synthesizing drugs targeting specific enzymes involved in metabolic pathways. Researchers found that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines, demonstrating its potential as a lead compound in drug development .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. This helps researchers understand biological pathways and develop targeted therapies.

- Research Findings: A dissertation noted that the compound was effective in inhibiting certain enzymes related to lipid metabolism, which could impact conditions like lysosomal storage disorders .

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance performance in various applications.

- Application Example: Researchers have explored using this compound in the formulation of high-performance coatings that require specific chemical properties for durability and resistance to environmental factors .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides that are safer for the environment.

- Impact Study: Research indicated that formulations containing this compound showed improved efficacy against pests while minimizing environmental impact compared to traditional agrochemicals .

Diagnostic Tools

The compound is being explored for its potential in developing diagnostic agents that aid in disease detection through innovative imaging techniques.

- Innovative Approach: A study demonstrated the feasibility of using this compound derivatives as contrast agents in imaging studies, enhancing the visibility of specific tissues during medical imaging procedures .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Morpholinophenol involves its interaction with various molecular targets and pathways. For example, it can act as a lysosomal pH modulator, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes. This is achieved through the transmembrane transport of chloride anions, which alters the pH within lysosomes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Morpholino)phenol

- 4-(2-Methoxyphenyl)morpholine

- 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Uniqueness

2-Morpholinophenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Morpholinophenol (C10H13NO2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a phenolic structure. The molecular formula is C10H13NO2, and its molecular weight is approximately 197.21 g/mol. The compound's solubility in water and various organic solvents enhances its applicability in biological systems.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been studied for its role in:

- Antimicrobial Activity : Exhibiting effects against a range of bacterial and fungal strains.

- Anticancer Activity : Potentially inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its effectiveness against multiple bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown activity against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that treatment with this compound leads to reduced cell viability in cancer cell lines.

- Induction of Apoptosis : Mechanistic studies indicate that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line

In a specific study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- A decrease in cell viability by approximately 50% at a concentration of 25 µM after 24 hours.

- Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

These results suggest that this compound may act as a promising lead compound for further development in cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : The compound is readily absorbed when administered orally.

- Distribution : It shows good tissue distribution, which is beneficial for targeting tumors.

- Metabolism : Metabolic studies suggest that it undergoes phase I and phase II metabolic processes, leading to various metabolites.

- Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile; however, further studies are needed to establish comprehensive toxicity data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Morpholinophenol, and how can researchers ensure reproducibility?

- Methodological Answer: Common synthetic pathways include nucleophilic substitution of morpholine with halogenated phenols or condensation reactions involving phenol derivatives and morpholine precursors. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and validate intermediates via NMR or LC-MS. For novel syntheses, provide full spectral data (¹H/¹³C NMR, HRMS) and purity assessments (HPLC ≥95%) in the main manuscript or supplementary materials .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer: Use a combination of:

- Structural confirmation: ¹H/¹³C NMR for functional group analysis and stereochemistry.

- Purity assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- Mass spectrometry: HRMS for molecular ion verification.

Cross-reference with literature data for known compounds (e.g., CAS 4432-34-2) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Follow OSHA and GHS guidelines:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps.

- Storage: Keep in airtight containers away from oxidizers and light.

Refer to SDS sheets for toxicity data and disposal regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound yield while minimizing byproducts?

- Methodological Answer: Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions. Validate with LC-MS to track byproduct formation. For example, replacing polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) may reduce side reactions .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals. Validate predictions experimentally via kinetic studies (e.g., time-resolved spectroscopy). Compare computed activation energies with observed reaction rates to refine models .

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer: Conduct a meta-analysis of published data, prioritizing studies with:

- Rigorous methodology: Clear experimental conditions (e.g., temperature for melting point determination).

- Analytical validation: Cross-checked purity (e.g., elemental analysis, DSC for melting point consistency).

Discrepancies may arise from polymorphic forms or impurities; replicate experiments under standardized conditions .

Q. What strategies enable the selective functionalization of this compound for targeted applications?

- Methodological Answer: Leverage the phenol group for regioselective modifications:

- Electrophilic aromatic substitution: Use directing groups (e.g., nitro) to control para/meta substitution.

- Protection/deprotection: Temporarily block the morpholine moiety with Boc groups during synthesis.

Monitor reaction progress via in-situ IR or NMR to avoid over-functionalization .

Q. Methodological Frameworks for Research Design

- Experimental Validation: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Reporting: Adhere to Beilstein Journal guidelines for reproducibility (e.g., supplementary materials for extensive datasets) .

- Conflict Resolution: Apply quality assessment metrics (e.g., scoring system from ) to evaluate conflicting studies .

Propiedades

IUPAC Name |

2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYFWTYGZZUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383651 | |

| Record name | 2-morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41536-44-1 | |

| Record name | 2-morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41536-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.